molecular formula C18H16ClN3OS B11703590 (5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11703590
M. Wt: 357.9 g/mol
InChI Key: SCLAUTQTMPTDII-LFIBNONCSA-N
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Description

The compound (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of thiazolidinone. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

The compound (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and probes.

Medicine

In medicinal chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with unique electronic and optical properties. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved include enzymes related to cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its thiazolidinone ring structure combined with the chlorophenyl and dimethylaminophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16ClN3OS/c1-22(2)13-9-7-12(8-10-13)11-16-17(23)21-18(24-16)20-15-6-4-3-5-14(15)19/h3-11H,1-2H3,(H,20,21,23)/b16-11+

InChI Key

SCLAUTQTMPTDII-LFIBNONCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

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